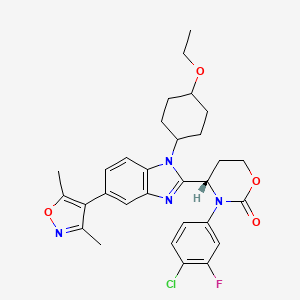

EP300/Cbp-IN-1

Description

Physiological Functions of CBP/EP300

The widespread influence of CBP and EP300 on gene expression translates into their involvement in a multitude of fundamental physiological processes. nih.govresearchgate.net Their function is essential for embryonic development, and mutations affecting them can lead to severe developmental disorders and a predisposition to cancer. scispace.comnih.gov

Regulation of Cell Apoptosis, Proliferation, and Differentiation

CBP and p300 are deeply integrated into the cellular machinery that controls life and death decisions, growth, and specialization.

Apoptosis: They can drive cells toward apoptosis (programmed cell death) in response to certain signals, partly through their interaction with and acetylation of the tumor suppressor protein p53. nih.govresearchgate.net

Proliferation: These co-activators are necessary for the proper proliferation of various cell types, including pancreatic α- and β-cells. diabetesjournals.org Studies in mouse models have shown that the loss of p300/CBP impairs the proliferation of these cells during neonatal development. diabetesjournals.org

Differentiation: CBP and p300 are crucial for the differentiation of numerous cell lineages. plos.orgnih.gov For instance, they are required for the proper differentiation of neural stem cells into neurons and astrocytes. nih.govmdpi.com In keratinocytes, p300 has been shown to play a critical role in differentiation-associated cell cycle arrest. nih.gov

Involvement in DNA Repair and Somatic Cell Reprogramming

Maintaining genomic integrity and cellular identity are two critical processes where CBP and EP300 play significant roles.

DNA Repair: CBP and p300 contribute to genome stability by participating in the DNA damage response (DDR). nih.gov They can facilitate DNA repair by acetylating histones at the site of damage, which helps to recruit DNA repair factors. nih.gov They are also known to directly acetylate and modulate the function of proteins involved in various DNA repair pathways, including base excision repair (BER). nih.govresearchgate.net Cells with mutations in CBP or p300 have shown increased sensitivity to oxidative DNA damage and defective repair mechanisms. researchgate.net

Somatic Cell Reprogramming: The process of converting specialized somatic cells back into pluripotent stem cells is heavily influenced by epigenetic regulators. nih.gov The bromodomains of CBP/EP300 are involved in maintaining the gene expression programs specific to a cell's lineage, thereby safeguarding cellular identity. nih.gov Inhibition of these bromodomains has been shown to facilitate somatic cell reprogramming by helping to silence the original somatic gene programs. nih.gov

Integration into Cellular Signaling Pathways (e.g., Wnt/β-catenin, p53, HIF-1α, NF-κB, STAT)

CBP and p300 function as key integrators for a wide array of signaling pathways, translating extracellular and intracellular signals into specific transcriptional responses. acs.orgnih.gov

Wnt/β-catenin: In the canonical Wnt pathway, CBP and p300 act as essential co-activators for β-catenin. embopress.org Following a Wnt signal, stabilized β-catenin enters the nucleus and associates with TCF/LEF transcription factors, recruiting CBP/p300 to activate target genes crucial for processes like cell proliferation and differentiation. embopress.orgnih.govembopress.org

p53: As mentioned, CBP and p300 are critical co-activators for the tumor suppressor p53. nih.gov In response to cellular stress like DNA damage, they acetylate p53, which is crucial for its activation and subsequent transcription of genes that can induce cell cycle arrest or apoptosis. nih.govresearchgate.net

HIF-1α, NF-κB, and STAT: These co-activators also interact with and enhance the activity of other major transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription (STAT) proteins, thereby regulating cellular responses to hypoxia, inflammation, and cytokine signaling, respectively. mdpi.com

| Pathway | Key Transcription Factor | Role of CBP/EP300 |

| Wnt | β-catenin/TCF | Co-activation of target genes for proliferation and development. nih.govembopress.org |

| DNA Damage Response | p53 | Acetylation and co-activation to induce cell cycle arrest or apoptosis. nih.govnih.gov |

| Hypoxia Response | HIF-1α | Co-activation of genes involved in adapting to low oxygen. mdpi.com |

| Inflammatory Response | NF-κB | Co-activation of inflammatory and immune response genes. mdpi.com |

| Cytokine Signaling | STAT | Co-activation of genes regulating cell growth and differentiation. mdpi.com |

Dysregulation of CBP/EP300 in Pathological Conditions

Role in Oncogenesis and Tumor Suppression

The roles of CBP and p300 in cancer are complex and context-dependent, with evidence supporting both tumor-suppressive and oncogenic functions. nih.govresearchgate.net Early studies identified p300 as a potential tumor suppressor, as its activity is inhibited by viral oncoproteins like the adenovirus E1A protein, which promotes cellular transformation. mdpi.com Furthermore, loss-of-function mutations in the EP300 and CREBBP genes have been identified in various cancers, suggesting a tumor-suppressive role. mdpi.com

Conversely, a growing body of evidence indicates that CBP and p300 can act as oncogenes. nih.gov They are often overexpressed in cancer cells, including those that are resistant to multiple drugs. mdpi.com This overexpression can lead to the activation of oncogenes, promoting cancer cell proliferation, survival, metastasis, and evasion of the immune system. nih.govmdpi.com For instance, in castration-resistant prostate cancer, CBP and p300 are crucial co-activators for the androgen receptor (AR), a key driver of tumor growth. mdpi.comnih.gov They enhance AR signaling by binding to AR-responsive elements on target gene promoters, leading to the transcription of oncogenes such as MYC. mdpi.comnih.gov Similarly, in breast cancer, they co-activate the estrogen receptor (ER) to drive tumor progression. mdpi.com The inhibition of CBP/p300 has been shown to disrupt the AR-regulated transcriptome and the binding of the receptor to chromatin. nih.gov

This dual role has made CBP and p300 attractive therapeutic targets. Small molecule inhibitors have been developed to target their activity. For example, inhibitors of the CBP/p300 bromodomain, a protein module that recognizes acetylated lysines, have shown anti-cancer effects. nih.gov One such potent inhibitor is EP300/Cbp-IN-1, which has demonstrated the ability to inhibit the proliferation of prostate cancer cells. bioscience.co.ukmedchemexpress.com Other inhibitors, such as A-485, have shown efficacy against acute myeloid leukemia and multiple myeloma by reducing histone acetylation at the enhancers of key oncogenes. nih.gov

Implication in Developmental Disorders (e.g., Rubinstein-Taybi Syndrome) and Metabolic Syndromes

Mutations in the genes encoding CBP (CREBBP) and p300 (EP300) are the cause of Rubinstein-Taybi Syndrome (RSTS), a rare autosomal dominant congenital disorder. nih.govresearchgate.netmdpi.com RSTS is characterized by a range of distinctive features, including intellectual disability, growth retardation, characteristic facial abnormalities, and broad thumbs and big toes. nih.govmdpi.com The discovery of mutations in both genes confirmed that RSTS is a genetically heterogeneous disorder. nih.gov

RSTS type 1, which accounts for the majority of cases (around 55-75%), is caused by mutations in the CREBBP gene located on chromosome 16p13.3. scitepress.orgmdpi.com RSTS type 2 is caused by mutations in the EP300 gene on chromosome 22q13.2 and is less common, accounting for approximately 8-10% of cases. scitepress.orgmdpi.comnih.gov The mutations are typically de novo, meaning they are not inherited from the parents. nih.gov These mutations are generally loss-of-function, leading to a reduction in the amount of functional CBP or p300 protein. scitepress.org This haploinsufficiency, where having only one functional copy of the gene is not sufficient for normal function, is believed to cause the developmental abnormalities seen in RSTS through aberrant chromatin regulation. scitepress.orgnih.gov While the phenotypes of RSTS1 and RSTS2 largely overlap, some studies suggest that individuals with EP300 mutations may have a milder intellectual disability but a higher incidence of microcephaly compared to those with CREBBP mutations. mdpi.com

Differential and Redundant Functions of EP300 and CBP Paralogs

CBP and p300 are paralogs, meaning they arose from a gene duplication event and share a high degree of sequence homology. mdpi.com This similarity often leads to them being referred to as a single entity, CBP/p300, and suggests that they have many overlapping or redundant functions. mdpi.com Indeed, in many cellular contexts, they appear to be functionally identical. researchgate.net

However, emerging evidence from genetic studies in mice and human cells indicates that CBP and p300 also have distinct, non-redundant roles. acs.orgnih.gov For example, the genetic disruption of EP300 alone is sufficient to impair the development of certain types of leukemia and to enhance anti-tumor immunity. acs.org Conversely, CREBBP alone has been identified as a unique dependency in cancers that have lost EP300 function. acs.org

Studies using techniques like single-nucleus RNA sequencing to analyze neural stem cells lacking either CBP or p300 have revealed divergent paths of neural differentiation, confirming their unique and non-redundant roles in neurodevelopment. nih.gov While the combined loss of both proteins severely compromises cell division, the absence of just one of them is enough to impair the differentiation into neuronal and astrocytic lineages. nih.gov The development of selective chemical probes and degraders for either EP300 or CBP is a crucial step in further dissecting their individual contributions to both normal physiology and disease. nih.govyoutube.com These tools allow researchers to selectively inhibit or degrade one paralog while leaving the other intact, providing a clearer picture of their specific functions. youtube.com

Structure

3D Structure

Properties

Molecular Formula |

C30H32ClFN4O4 |

|---|---|

Molecular Weight |

567.0 g/mol |

IUPAC Name |

(4S)-3-(4-chloro-3-fluorophenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-ethoxycyclohexyl)benzimidazol-2-yl]-1,3-oxazinan-2-one |

InChI |

InChI=1S/C30H32ClFN4O4/c1-4-38-22-9-6-20(7-10-22)35-26-12-5-19(28-17(2)34-40-18(28)3)15-25(26)33-29(35)27-13-14-39-30(37)36(27)21-8-11-23(31)24(32)16-21/h5,8,11-12,15-16,20,22,27H,4,6-7,9-10,13-14H2,1-3H3/t20?,22?,27-/m0/s1 |

InChI Key |

SOVZFVKUVPGESE-RIQBOWGZSA-N |

Isomeric SMILES |

CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |

Canonical SMILES |

CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2C5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |

Origin of Product |

United States |

Molecular Mechanism of Action of Ep300/cbp in 1

Identification and Classification of EP300/Cbp-IN-1 as a Bromodomain Inhibitor

This compound is a potent and selective small molecule inhibitor that targets the bromodomains of the homologous histone acetyltransferases (HATs), E1A binding protein p300 (EP300) and CREB-binding protein (CBP). medchemexpress.comfoghorntx.com These proteins are crucial transcriptional co-activators involved in a myriad of cellular processes. nih.govnih.govnih.gov The inhibitory action of this compound is centered on its ability to disrupt the function of the bromodomain, a highly conserved protein module responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. nih.govaacrjournals.org

This compound demonstrates high potency in inhibiting the bromodomains of both CBP and EP300. Biochemical assays have determined its half-maximal inhibitory concentrations (IC50) to be 2.3 nM for the CBP bromodomain and 2.1 nM for the EP300 bromodomain. medchemexpress.com This potent and dual-targeting capability underscores its classification as a CBP/EP300 bromodomain inhibitor. The high degree of structural homology between the bromodomains of CBP and EP300 often leads to the development of inhibitors that target both proteins. foghorntx.comnih.gov

The development of selective inhibitors for these bromodomains is an active area of research, with compounds like this compound serving as chemical probes to investigate the specific roles of these proteins in health and disease. nih.gov For instance, another potent and selective EP300/CBP bromodomain inhibitor, CCS1477 (inobrodib), has been shown to induce cell-cycle arrest and differentiation in various cancer models by disrupting the recruitment of EP300/CBP to critical gene enhancers. researchgate.netnih.gov

EP300 and CBP are multi-domain proteins that, in addition to their bromodomains, possess a catalytic histone acetyltransferase (HAT) domain. nih.govaacrjournals.orgnih.gov It is crucial to distinguish bromodomain inhibitors like this compound from inhibitors that target the HAT domain.

Mechanism of Action : Bromodomain inhibitors act as "readers" of the epigenetic code, preventing the protein from binding to acetylated histones and thereby disrupting its localization and scaffolding functions at chromatin. nih.govaacrjournals.org In contrast, HAT inhibitors target the "writer" function of the enzyme, directly blocking the catalytic activity that transfers acetyl groups to lysine residues on histones and other proteins. nih.govacs.org

Functional Consequences : Research has shown that inhibiting the bromodomain versus the HAT domain of CBP/EP300 can lead to distinct biological outcomes. nih.gov For example, in cellular reprogramming studies, CBP/EP300 bromodomain inhibition was found to enhance the process, whereas catalytic inhibition of the HAT domain prevented it, suggesting that these two domains have separate functions in maintaining cell identity. nih.gov

Chemical Scaffolds : The chemical structures of bromodomain inhibitors are designed to mimic acetylated lysine and fit into the bromodomain's binding pocket. acs.org HAT inhibitors, on the other hand, are often designed to be competitive with the acetyl-CoA cofactor. nih.gov Compounds like A-485 and CPI-1612 are examples of potent and selective inhibitors of the EP300/CBP HAT domain. nih.govacs.org

This distinction is important as targeting different domains of the same protein can provide different therapeutic opportunities and reveal unique biological insights. foghorntx.comnih.gov

Molecular Interactions and Binding Affinity

The efficacy of this compound as an inhibitor is determined by its specific molecular interactions within the bromodomain binding pocket and its resulting high binding affinity.

The primary mechanism by which this compound functions is through competitive inhibition of acetyl-lysine binding. aacrjournals.orgnih.gov The bromodomain contains a highly conserved binding pocket that recognizes the acetylated lysine motif. edpsciences.org This recognition is mediated by a critical hydrogen bond between the carbonyl group of the acetyl-lysine and a conserved asparagine residue within the pocket, as well as water-mediated hydrogen bonds involving a conserved tyrosine. aacrjournals.orgedpsciences.org

Inhibitors like this compound are designed with moieties that act as acetyl-lysine mimetics. acs.orgnih.gov These mimetics occupy the binding pocket and form similar key interactions, effectively blocking the natural acetylated lysine substrate from binding. aacrjournals.org By competitively displacing EP300/CBP from their chromatin binding sites, these inhibitors disrupt the downstream transcriptional activation programs that are dependent on these co-activators. aacrjournals.orgnih.gov

The development of potent and selective CBP/EP300 bromodomain inhibitors, including compounds like this compound, has been heavily guided by structure-activity relationship (SAR) studies. nih.govacs.org These studies involve systematically modifying the chemical structure of a lead compound to understand how different functional groups and structural features influence its binding affinity and selectivity.

For example, the development of the selective CBP/P300 inhibitor TPOP146 from a benzoxazepine scaffold involved comprehensive SAR to optimize its potency and selectivity. nih.govacs.org Similarly, the discovery of CPI-637 began with a fragment screen, and subsequent optimization was guided by SAR to improve its affinity and selectivity over other bromodomain families, particularly the BET family. nih.gov These studies are essential for fine-tuning the inhibitor's properties, enhancing its on-target activity while minimizing off-target effects. nih.govnih.gov The insights gained from SAR are crucial for designing compounds with improved pharmacological profiles.

X-ray crystallography and molecular docking simulations have provided invaluable atomic-level insights into how inhibitors bind to the CBP and EP300 bromodomains. edpsciences.orgedpsciences.org Co-crystal structures of various inhibitors, such as SGC-CBP30 and I-CBP112, complexed with the CBP or EP300 bromodomain reveal the precise binding modes and key interactions. aacrjournals.orgrcsb.org

These structures confirm that the acetyl-lysine mimetic portion of the inhibitors occupies the canonical binding pocket, forming the crucial hydrogen bond with the conserved asparagine (Asn1168 in CBP). aacrjournals.orgedpsciences.orgedpsciences.org Furthermore, these structural studies highlight opportunities to achieve selectivity. For instance, interactions with less conserved residues or regions within the binding site, such as the "LPF shelf" (Leu1109, Pro1110, Phe1111) and Arg1173 in CBP, can be exploited to enhance both potency and selectivity against other bromodomains like BRD4. edpsciences.orgedpsciences.org

Molecular docking studies complement this experimental data by predicting the binding poses of new chemical entities and helping to rationalize observed SAR data, thereby guiding the design of next-generation inhibitors. edpsciences.orgedpsciences.orgacs.org

Influence on Histone Acetylation Dynamics

The core function of EP300 and CBP is to catalyze the transfer of an acetyl group to specific lysine residues on histone tails, a process known as histone acetylation. nih.govnih.gov This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is accessible to the transcriptional machinery. biorxiv.org By inhibiting the bromodomain of EP300/CBP, this compound modulates the dynamics of histone acetylation, leading to specific changes in the epigenetic landscape. nih.govnih.gov

A primary and well-documented consequence of EP300/CBP bromodomain inhibition is the significant and selective reduction of acetylation at lysine 27 on histone H3 (H3K27ac). nih.govresearchgate.netnih.gov H3K27ac is a hallmark of active enhancers and promoters and is almost exclusively deposited by the HAT domains of EP300 and CBP. mdpi.comnih.govbohrium.com

Research using various selective EP300/CBP bromodomain inhibitors has consistently demonstrated this effect. For instance, treatment of cells with inhibitors like SGC-CBP30 or GNE-781 leads to a global decrease in H3K27ac levels. researchgate.netresearchgate.net This reduction is a specific consequence of inhibiting the bromodomain's "reader" function, which is necessary for the proper localization and full catalytic activity of the EP300/CBP enzymes at chromatin. nih.govaiche.org Studies have shown that while H3K27ac levels are repressed across the genome, it is often a reduction rather than a complete erasure of the mark. researchgate.net The inhibition is highly specific; histone mass spectrometry has revealed that potent inhibitors can decrease H3K27ac without significantly affecting acetylation at other histone H3 lysine sites, such as H3K18ac. biorxiv.orgresearchgate.net

Table 1: Research Findings on H3K27ac Modulation by EP300/CBP Bromodomain Inhibitors

| Inhibitor | Cell/Model System | Key Finding on H3K27ac |

|---|---|---|

| SGC-CBP30 | Porcine Skeletal Muscle Satellite Cells | Reduced levels of H3K27ac upon treatment. researchgate.net |

| GNE-781 | Human induced Treg (iTreg) cells | Specifically decreased H3K27ac without affecting other lysine acetylations. researchgate.net |

| A-485 | Mouse Zygotes | Treatment completely abolished H3K27ac, demonstrating CBP/p300 is responsible for its deposition. nih.gov |

| CCS1477 | Myeloid Leukemia Cells | Promotes eviction of EP300/CBP from enhancer sites marked by high H3K27ac. researchgate.net |

The modulation of H3K27ac by EP300/CBP inhibitors is not uniform across the genome but is particularly concentrated at specific regulatory elements, namely enhancers and promoters. nih.govnih.govnih.gov EP300/CBP are recruited to these regions by transcription factors, where they then deposit H3K27ac to facilitate gene activation. nih.govnih.gov

By inhibiting the bromodomain, compounds like this compound prevent the stable association of EP300/CBP with these acetylated chromatin regions, leading to a marked decrease in H3K27ac specifically at enhancers and, to a lesser extent, at promoters. nih.govaiche.org Chromatin immunoprecipitation sequencing (ChIP-seq) analyses have confirmed that treatment with EP300/CBP bromodomain inhibitors results in a significant reduction of H3K27ac peaks at the enhancers and promoters of genes that are subsequently downregulated. researchgate.netresearchgate.net This targeted de-acetylation leads to the decommissioning of active enhancers, which in turn suppresses the expression of key genes, including those that define cell identity and drive disease states. nih.govbohrium.com

Table 2: Effects of EP300/CBP Bromodomain Inhibition on Enhancer and Promoter Acetylation

| Locus | Inhibitor Used | Cell/Model System | Effect |

|---|---|---|---|

| Enhancers & Promoters | CBP30 | Human Fibroblasts | H3K27ac mark was reduced near transcriptional start sites and at enhancer regions. nih.govresearchgate.net |

| MDSC-related Genes | CBP/EP300-BRDi | Myeloid-Derived Suppressor Cells (MDSCs) | Inhibited H3K27ac peaks in promoter and distal active regions of genes key for MDSC function. nih.govresearchgate.net |

| Oncogenic Enhancers | CCS1477 | Myeloid Leukemia & Myeloma Cells | Rapid eviction of EP300/CBP from enhancer networks, leading to reduced H3K27ac. researchgate.net |

| Estrogen-regulated Enhancers | A-485 & GNE-049 | Luminal Breast Cancer Cells | Suppresses enhancer H3K27 acetylation, blocking estrogen receptor function. mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| A-485 |

| C646 |

| CCS1477 (inobrodib) |

| This compound |

| GNE-049 |

| GNE-272 |

| GNE-781 |

| I-CBP112 |

| JQAD1 |

| NEO2734 |

| OPN-6602 |

| OPN-6742 |

Cellular and Transcriptional Consequences of Ep300/cbp in 1 Inhibition

Impact on Gene Expression Programs

The primary role of EP300 and CBP as transcriptional coactivators means that their inhibition leads to extensive changes in gene expression. nih.govresearchgate.net This is largely because these proteins are recruited to enhancers and promoters, where they acetylate histones to create a chromatin environment conducive to transcription. researchgate.netnih.gov

Global Transcriptional Repression

Inhibition of EP300/CBP generally results in broad transcriptional repression. nih.gov Studies using inhibitors targeting either the bromodomain or the HAT catalytic domain have demonstrated a widespread downregulation of gene expression across various cell types. nih.govnih.gov For instance, treatment of fibroblasts with the EP300/CBP inhibitor A485 led to a greater number of repressed genes compared to upregulated ones. nih.gov This repressive effect is consistent with the primary function of EP300/CBP in activating gene expression. nih.gov The inhibition disrupts the machinery that maintains cell-type-specific gene expression, leading to a collapse of established transcriptional networks. nih.govresearchgate.net In cancer cells, this can mean the downregulation of oncogenic programs that are essential for tumor growth and survival. nih.govnih.govashpublications.org

Suppression of Specific Transcriptomes (e.g., Estrogen Receptor transcriptome)

Beyond global effects, EP300/CBP inhibition can selectively suppress specific transcriptional programs critical for certain diseases. A prominent example is the estrogen receptor (ER) transcriptome in luminal breast cancer. researchgate.netnih.govnih.gov The estrogen receptor, a key driver in most breast cancers, relies heavily on EP300 and CBP to function as co-activators for its target genes. researchgate.netnih.gov

Pharmacological inhibition of EP300/CBP has been shown to effectively block ER signaling. nih.gov Inhibitors like A-485 and GNE-049 downregulate ER itself and attenuate the expression of critical estrogen-induced genes such as MYC and CCND1. nih.gov This leads to the global inhibition of estrogen-regulated gene expression, confirming that the anti-tumor effect in ER-positive breast cancer is a direct result of targeting the EP300/CBP-ER axis. researchgate.netnih.gov The mechanism involves the suppression of histone H3 lysine (B10760008) 27 acetylation (H3K27ac) at the enhancer regions of ER target genes, which correlates directly with their decreased expression. nih.govnih.gov

| Cell Line | Inhibitor | Key Finding | Reference |

| MCF-7 (ER+ Breast Cancer) | A-485, GNE-049 | Downregulates ER and suppresses ER-mediated transcription, including key target genes like GREB1. | nih.gov |

| Multiple Myeloma (OPM-2) | CCS1477 | Downregulates transcription factor genes including MYB, MYC, and IRF4. | ashpublications.org |

| Acute Myeloid Leukemia (THP1) | CCS1477 | Induces rapid and selective depletion of EP300 from MYB binding sites, reducing transcription of subordinate genes. | ashpublications.org |

Regulation of Enhancer RNA (eRNA) Transcription

Enhancers are critical DNA elements that regulate the transcription of target genes and are themselves transcribed into enhancer RNAs (eRNAs). nih.govresearchgate.net The activity of enhancers is marked by the presence of EP300/CBP and high levels of H3K27ac. researchgate.netthebiogrid.org Research has revealed a critical role for the EP300/CBP bromodomain in maintaining H3K27ac levels specifically at enhancers. researchgate.net

Inhibition of the EP300/CBP bromodomain leads to a significant loss of H3K27ac at these enhancer regions, even while the EP300/CBP proteins may remain at the chromatin. researchgate.netthebiogrid.org This loss of acetylation directly impairs the production of eRNAs. researchgate.net Since eRNAs themselves can contribute to transcriptional activation, in part by binding to and stimulating the HAT activity of CBP, their suppression creates a feedback loop that further dampens gene expression. nih.govnih.gov Therefore, by blocking the bromodomain, inhibitors like EP300/Cbp-IN-1 disrupt a fundamental cycle required for robust enhancer activity and the transcription of enhancer-regulated genes. researchgate.net

Alterations in Cellular Processes

The transcriptional changes induced by EP300/CBP inhibition translate into significant alterations in fundamental cellular behaviors, including proliferation and survival.

Induction of Cell Cycle Arrest

A common outcome of EP300/CBP inhibition across various cancer cell types is the induction of cell cycle arrest. nih.govashpublications.orgnih.gov By downregulating key cell cycle regulators, these inhibitors can halt cell proliferation. For example, in multiple myeloma cell lines, the inhibitor CCS1477 induces potent growth inhibition through cell cycle arrest at low nanomolar concentrations. ashpublications.org This is often associated with the downregulation of E2F and MYC target genes, which are critical for cell cycle progression. ashpublications.org

In other cancer models, such as AR-positive breast cancer and chronic myeloid leukemia, EP300/CBP bromodomain inhibitors cause an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S-phase population. nih.govaacrjournals.org This arrest is a direct consequence of the transcriptional repression of genes required for the G1-to-S phase transition. nih.govaacrjournals.org

| Cell Type / Model | Inhibitor | Effect on Cell Cycle | Reference |

| Hematologic Malignancies | CCS1477 | Induces cell-cycle arrest and differentiation. | nih.gov |

| Acute Myeloid Leukemia (AML) | CCS1477 | Growth inhibition is predominantly due to cell cycle arrest. | ashpublications.org |

| K562 (Leukemia) | CBP30 | Accumulation of cells in the G0/G1 phase. | nih.gov |

| MDA-MB-453 (Breast Cancer) | CBP30 | Increase in the percentage of cells in G0–G1 and a decrease in S-phase. | aacrjournals.org |

| CBP-deficient Cancer Cells | C646 | Induced G1-S cell-cycle arrest. | nih.gov |

Promotion of Apoptosis and Modulation of Cell Viability

In CBP-deficient cancers, for instance, the ablation of the paralog p300 induces G1-S cell-cycle arrest which is then followed by apoptosis. nih.gov This synthetic lethal effect is driven by the downregulation of the MYC oncogene, whose expression is critical for the survival of these cells. nih.gov Similarly, in prostate cancer cells, this compound has been shown to inhibit proliferation. medchemexpress.com The targeted degradation of EP300 has been demonstrated to strongly suppress cell growth and survival in multiple cancer cell lines, underscoring the essential role of this coactivator in maintaining the malignant phenotype. foghorntx.com

Influence on Cell Proliferation and Differentiation

Inhibition of EP300/CBP has demonstrated potent anti-proliferative effects across a spectrum of cancers, including hematological malignancies and solid tumors. foghorntx.comresearchgate.net In models of multiple myeloma and acute myeloid leukemia (AML), treatment with EP300/CBP inhibitors leads to cell cycle arrest and induces cellular differentiation. researchgate.netnih.govashpublications.org For instance, the EP300/CBP bromodomain inhibitor CCS1477 (inobrodib) has been shown to cause G0/G1 phase cell cycle arrest in chronic myeloid leukemia cells. researchgate.net This disruption of the cell cycle curtails the rapid expansion of cancer cell populations.

In addition to halting proliferation, EP300/CBP inhibition can steer cancer cells toward differentiation, a process where cells mature and acquire specialized functions, often losing their malignant potential. In AML models, CCS1477 treatment not only arrested the cell cycle but also promoted myeloid differentiation. ashpublications.org Similarly, in multiple myeloma, targeting EP300/CBP can inactivate critical regulators of plasma cell differentiation, such as IRF4, thereby impeding the growth of myeloma cells. ashpublications.org The influence of EP300/CBP is not limited to cancer, as these proteins are also essential for normal developmental processes, including the proliferation and differentiation of hematopoietic stem cells and pancreatic islet cells. diabetesjournals.orgnih.gov

Table 1: Effects of EP300/CBP Inhibition on Cell Proliferation and Differentiation

| Cancer Type | Inhibitor | Effect | Reference |

|---|---|---|---|

| Multiple Myeloma | CCS1477 (inobrodib) | Induces cell cycle arrest | ashpublications.org |

| Acute Myeloid Leukemia | CCS1477 (inobrodib) | Induces cell cycle arrest and differentiation | researchgate.netashpublications.org |

| Chronic Myeloid Leukemia | CBP30 | Causes accumulation of cells in G0/G1 phase | researchgate.net |

| Prostate Cancer | This compound | Inhibits cell proliferation | medchemexpress.com |

| ER+ Breast Cancer | CPI-1612 | Suppresses in vitro and in vivo growth | plos.org |

Modulation of Key Oncogenic and Regulatory Networks

The anti-cancer effects of this compound and similar inhibitors are rooted in their ability to disrupt the transcriptional programs that fuel cancer growth. This is achieved by modulating key oncogenic and regulatory networks.

Suppression of Oncogenes and Critical Transcriptional Factors (e.g., MYC, IRF4, Myb)

A primary mechanism by which EP300/CBP inhibitors exert their anti-tumor activity is through the downregulation of critical oncogenes and transcription factors. In multiple myeloma, inhibition of the EP300/CBP bromodomains leads to the direct transcriptional suppression of Interferon Regulatory Factor 4 (IRF4) and its downstream target, the proto-oncogene MYC. nih.govnih.gov This IRF4/MYC axis is crucial for the survival and proliferation of myeloma cells. nih.govnih.gov The suppression of both IRF4 and MYC expression following EP300/CBP inhibition results in effective growth inhibition of multiple myeloma cells. confex.comdntb.gov.ua

Similarly, in myeloid leukemia cells, the inhibitor CCS1477 promotes the rapid eviction of EP300/CBP from an enhancer subset marked by strong MYB occupancy, leading to the downregulation of the subordinate oncogenic network. researchgate.net The transcription factor MYB is a key regulator of hematopoiesis and is frequently dysregulated in leukemia. nih.gov In vivo studies in a human myeloma cell line xenograft model also revealed a substantial downregulation of transcription factor genes including MYB, MYC, and IRF4 following treatment with CCS1477. ashpublications.org

Disruption of Super-Enhancer Activity

Super-enhancers are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, for maintaining the malignant state. researchgate.net EP300 is highly abundant at super-enhancers in various cancer cells, including chronic myeloid leukemia, where it coincides with the occupancy of GATA1 and MYC. researchgate.net Inhibition of EP300/CBP disrupts these super-enhancers, leading to a decrease in histone acetylation at these regulatory regions and consequently reduced expression of critical genes controlled by these super-enhancers. researchgate.netresearchgate.net

In diffuse large B-cell lymphoma, the disruption of super-enhancer-associated dependencies has been identified as a key mechanism of action for EP300/CBP inhibitors. dntb.gov.ua By destabilizing these critical regulatory hubs, EP300/CBP inhibition can effectively collapse the transcriptional networks that sustain the cancer phenotype.

Effects on Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and progression. nih.govaacrjournals.org EP300 and CBP act as co-regulators of AR-mediated gene transcription. aacrjournals.org Inhibition of EP300/CBP has been shown to significantly disrupt the AR-regulated transcriptome and the binding of the receptor to chromatin. nih.gov This effect is, in part, attributed to the downregulation of the AR gene itself. nih.gov

Furthermore, EP300/CBP inhibitors can counteract resistance to anti-androgen therapies. In castration-resistant prostate cancer (CRPC), where AR signaling can be reactivated, EP300/CBP inhibitors modulate both androgen-dependent and -independent activity of the AR pathway. aacrjournals.org By reducing AR-mediated gene expression, these inhibitors show anti-proliferative activity in AR-dependent prostate cancer cell lines. aacrjournals.org Selective degradation of EP300 has been shown to attenuate androgen signaling. foghorntx.com

Table 2: Key Oncogenic and Regulatory Networks Modulated by EP300/CBP Inhibition

| Regulatory Network | Key Factors | Cancer Type(s) | Effect of Inhibition | Reference(s) |

|---|---|---|---|---|

| Oncogene Expression | MYC, IRF4, Myb | Multiple Myeloma, Leukemia | Suppression of oncogene transcription | researchgate.netashpublications.orgnih.govnih.gov |

| Super-Enhancer Activity | GATA1, MYC | Chronic Myeloid Leukemia, DLBCL | Disruption of super-enhancer function, reduced target gene expression | researchgate.netresearchgate.netdntb.gov.ua |

| Androgen Receptor Signaling | AR, AR-v7 | Prostate Cancer | Downregulation of AR-regulated transcriptome, reduced AR chromatin binding | foghorntx.comnih.govaacrjournals.org |

Preclinical Efficacy and Therapeutic Potential of Ep300/cbp in 1

Evaluation in Oncological Disease Models

Solid Tumors

Prostate Cancer (Androgen Receptor-Positive and Castration-Resistant)

EP300/CBP proteins are crucial co-activators for the androgen receptor (AR), a primary driver of prostate cancer (PCa) progression. Inhibiting EP300/CBP can therefore impact AR signaling and tumor growth. EP300/Cbp-IN-1 itself has demonstrated an inhibitory effect on the proliferation of the prostate cancer cell line CWR22RV1 medchemexpress.com, medchemexpress.com.

Other EP300/CBP inhibitors have shown significant preclinical activity in prostate cancer models. For instance, OPN-6602, a dual EP300/CBP bromodomain inhibitor, exhibits potent antiproliferative activity in androgen receptor (AR)-dependent prostate cancer cell lines such as VCaP, LNCaP, and 22Rv-1, with IC50 values in the low nanomolar range bioworld.com. This compound was inactive against AR-negative cell lines, highlighting its AR-selective mechanism of action bioworld.com. In a patient-derived xenograft (PDX) model of metastatic castration-resistant prostate cancer (mCRPC), OPN-6602 in combination with enzalutamide (B1683756) demonstrated strong efficacy, achieving tumor growth inhibition (TGI) of over 100% in 3 out of 5 treated mice bioworld.com. Treatment with OPN-6602 led to a dose-dependent reduction in AR signature genes, indicating disruption of AR-mediated transcription bioworld.com.

Similarly, Y08197, a selective CBP/EP300 bromodomain inhibitor, potently inhibited cell growth in AR-positive prostate cancer cell lines, including LNCaP, 22Rv1, VCaP, and C4-2B nih.gov, researchgate.net. Y08197 treatment also markedly inhibited the expression of AR-regulated genes such as PSA, KLK2, TMPRSS2, C-MYC, and ERG nih.gov, researchgate.net. Furthermore, Y08197 induced G0/G1 phase arrest and apoptosis in 22Rv1 cells and significantly reduced the invasive capacity of these cells nih.gov, researchgate.net. CCS1477, another potent and selective p300/CBP bromodomain inhibitor, has demonstrated inhibition of AR, AR splice variants (AR-SV), and c-Myc expression and function in prostate cancer cells, leading to potent inhibition of cell proliferation cellcentric.com. CBPD-409, a p300/CBP degrader, showed superior cytotoxicity in AR-positive prostate cancer cell lines compared to other EP300/CBP inhibitors biorxiv.org.

Table 1: Preclinical Efficacy of EP300/CBP Inhibitors in Prostate Cancer

| Compound/Inhibitor | Cancer Type/Context | Model/Cell Line | Key Finding | Citation |

| This compound | Prostate Cancer | CWR22RV1 cells | Inhibitory effect on proliferation | medchemexpress.com, medchemexpress.com |

| OPN-6602 | Prostate Cancer (AR-dependent) | VCaP, LNCaP, 22Rv-1 | Potent antiproliferative activity (IC50: 6 nM, 6 nM, 940 nM respectively) | bioworld.com |

| OPN-6602 | Metastatic Castration-Resistant PCa | Patient-Derived Xenograft (PDX) model | Strong efficacy in combination with enzalutamide (>100% TGI in 3/5 mice) | bioworld.com |

| Y08197 | Prostate Cancer (AR-positive) | LNCaP, 22Rv1, VCaP, C4-2B | Potent inhibition of cell growth; inhibited AR-regulated genes (PSA, KLK2, TMPRSS2, C-MYC, ERG); induced G0/G1 arrest and apoptosis | nih.gov, researchgate.net |

| CCS1477 | Prostate Cancer | LNCaP, LNCaP-AR, VCaP, 22Rv1 | Inhibits AR, AR-SV, and c-Myc expression/function; potent inhibition of cell proliferation | cellcentric.com |

| CBPD-409 | Prostate Cancer (AR-positive) | AR-positive cell lines | Superior cytotoxicity (IC50 2-11 nM) compared to other EP300/CBP inhibitors | biorxiv.org |

Estrogen Receptor-Positive (ER+) Breast Cancer

Estrogen receptor (ER) signaling is a critical pathway in ER-positive (ER+) breast cancer (BC). EP300 and CBP are known to be essential co-activators for ER, and their inhibition has emerged as a therapeutic strategy. Compounds like CPI-1, a novel EP300/CBP HAT inhibitor, demonstrated nanomolar activity in ER+ breast cancer cell lines and achieved significant tumor growth inhibition in xenograft mouse models, both as a monotherapy and in combination with an ER-targeting agent aacrjournals.org, researchgate.net.

CPI-1612, another potent and selective CREBBP/EP300 acetyltransferase inhibitor, effectively suppresses the in vitro and in vivo growth of ER+ breast cancer cell lines nih.gov, biorxiv.org. Its mechanism involves targeting lineage-specific enhancers defined by the pioneer transcription factor FOXA1, leading to suppression of ER-dependent transcription nih.gov, biorxiv.org. A-485 (a KAT inhibitor) and GNE-049 (a BD inhibitor) have also shown to downregulate ER, attenuate estrogen-induced c-Myc and Cyclin D1 expression, and inhibit the growth of ER+ BC cells, confirming EP300/CBP as promising therapeutic targets nih.gov.

Table 2: Preclinical Efficacy of EP300/CBP Inhibitors in ER+ Breast Cancer

| Compound/Inhibitor | Cancer Type/Context | Model/Cell Line | Key Finding | Citation |

| CPI-1 | ER+ Breast Cancer | ER+ breast cancer cell lines | pM biochemical and nM cellular activity; significant tumor growth inhibition in xenograft models (alone and with ER agent) | aacrjournals.org, researchgate.net |

| CPI-1612 | ER+ Breast Cancer | ER+ breast cancer cell lines | Potently suppresses in vitro and in vivo growth; suppresses ER-dependent transcription by targeting enhancers | nih.gov, biorxiv.org |

| A-485 | ER+ Breast Cancer | ER+ BC cells | Downregulates ER, attenuates estrogen-induced c-Myc and Cyclin D1 expression, inhibits growth | nih.gov |

| GNE-049 | ER+ Breast Cancer | ER+ BC cells | Downregulates ER, attenuates estrogen-induced c-Myc and Cyclin D1 expression, inhibits growth | nih.gov |

Neuroblastoma

Neuroblastoma (NB), a common pediatric cancer, often exhibits dependencies on specific epigenetic regulators. Research indicates that high-risk neuroblastoma is largely dependent on EP300, with CBP playing a more limited role nih.gov, harvard.edu. EP300 controls enhancer acetylation by interacting with the transcription factor TFAP2β, which is part of the lineage-defining transcriptional core regulatory circuitry in NB nih.gov, harvard.edu.

Selective targeting of EP300, for example, through proteolysis-targeting chimera (PROTAC) degradation using JQAD1, has shown significant promise nih.gov, alexslemonade.org, harvard.edu. JQAD1 treatment leads to a loss of H3K27 acetylation at core regulatory circuitry enhancers, rapid NB apoptosis, and downregulation of MYCN expression nih.gov, harvard.edu, researchgate.net. This approach exhibits limited toxicity to untransformed cells and is effective in vivo, highlighting EP300 as a critical vulnerability in neuroblastoma nih.gov, alexslemonade.org, harvard.edu.

Table 3: Preclinical Efficacy of EP300/CBP Targeting in Neuroblastoma

| Compound/Inhibitor | Cancer Type/Context | Model/Cell Line | Key Finding | Citation |

| JQAD1 (PROTAC) | Neuroblastoma (high-risk, MYCN-amplified) | NB cell lines, mice | Selective EP300 degrader; causes loss of H3K27ac, MYCN downregulation, NB apoptosis; limited toxicity | nih.gov, alexslemonade.org, harvard.edu, researchgate.net |

| EP300 inhibition | Neuroblastoma (high-risk, MYCN-amplified) | NB cell lines | EP300 dependency, CBP has limited role; EP300 controls enhancer acetylation via TFAP2β | nih.gov, harvard.edu |

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) is a major global health concern. Studies have indicated that high expression of EP300 in HCC correlates with enhanced vascular invasion, intrahepatic metastasis, and shortened patient survival, suggesting EP300 as a potential therapeutic target aacrjournals.org. Inhibitors of EP300/CBP have demonstrated anti-proliferative and anti-metastatic effects in HCC models.

For instance, B029-2, a novel p300 inhibitor, significantly decreased the proliferation and metastatic ability of HCC cells aacrjournals.org. Its mechanism involves the epigenetic regulation of glycolysis-related metabolic enzymes through modulation of histone acetylation in HCC aacrjournals.org. QC-182, a PROTAC degrader of p300/CBP, has also shown efficacy in inhibiting the growth of HCC cell lines and degrades EP300 researchgate.net.

Table 4: Preclinical Efficacy of EP300/CBP Targeting in Hepatocellular Carcinoma

| Compound/Inhibitor | Cancer Type/Context | Model/Cell Line | Key Finding | Citation |

| B029-2 | HCC | HCC cells | Decreased proliferation and metastatic ability; epigenetically regulates glycolysis-related metabolic enzymes | aacrjournals.org |

| QC-182 (PROTAC) | HCC | SK-HEP-1, JHH-7 cells | Degrades EP300; more effective than parent inhibitor in inhibiting cell growth | researchgate.net |

Context-Dependent Efficacy based on EP300/CBP Dependencies or Mutations

The efficacy of EP300/CBP inhibitors can be influenced by the specific genetic landscape of a tumor, including mutations or dependencies on EP300 or CBP. Somatic mutations in CBP/EP300 are implicated in various human cancers nih.gov. Functional genomic screens have revealed a synthetic-lethal relationship between EP300 and CBP, where the ablation of one paralog can be lethal to cancer cells deficient in the other foghorntx.com, aacrjournals.org, nih.gov, harvard.edu.

For example, targeting EP300 is synthetically lethal in CBP-deficient cancers, leading to G1-S cell-cycle arrest and apoptosis, often mediated by the downregulation of MYC nih.gov. This suggests that EP300 inhibitors could be particularly effective in cancers with loss-of-function mutations in CBP nih.gov. Conversely, compounds designed to selectively degrade CBP have shown efficacy in EP300-mutant cancer cell line models aacrjournals.org. This context-dependent efficacy highlights the potential for personalized therapeutic strategies based on the specific EP300/CBP status of a tumor foghorntx.com, aacrjournals.org. EP300/CREBBP inhibition has also been shown to disrupt AR and GR signaling in prostate cancer cells, demonstrating context-specific effects on transcription factor signaling nih.gov.

Exploration in Non-Oncological Disease Models

Inflammatory and Immune Disorders

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

EP300/CBP bromodomain inhibitors, as a class, have been identified as critical regulators of histone acetylation (H3K27ac) in myeloid-derived suppressor cells (MDSCs). These cells play a significant role in supporting tumorigenesis by suppressing anti-tumor immunity and promoting tumor growth. Preclinical studies using CBP/EP300-BRD inhibitors have demonstrated that these compounds can alter intratumoral MDSCs, thereby attenuating established tumor growth in immunocompetent tumor-bearing mice. While specific data for this compound's direct impact on MDSCs is emerging, the broader class of EP300/CBP inhibitors suggests a role in modulating the tumor microenvironment by affecting these immunosuppressive cells researchgate.net.

Impact on Pro-inflammatory Gene Expression and NFκB Activity

EP300/CBP proteins are known to be involved in regulating gene expression, including pro-inflammatory pathways. Research indicates that EP300/CBP bromodomain inhibitors can interfere with oncogenic transcription programs driven by factors such as MYC and IRF4 researchgate.net. The NFκB pathway is a central regulator of inflammation, and EP300/CBP proteins can influence its activity. For instance, inhibition of EP300/CBP activity has been shown to downregulate IRF4 and MYC expression, indirectly inhibiting IL-6 expression and STAT3 pathway activation, which are key components in inflammatory signaling cascades researchgate.nettandfonline.com. While direct studies on this compound's specific impact on NFκB activity are limited in the provided search results, its role as an EP300/CBP inhibitor suggests a potential to modulate pro-inflammatory gene expression through these pathways.

Metabolic Dysregulation

The EP300/CBP HAT domain is a target for cancer therapy, and dysregulation of these proteins is implicated in various diseases, including those involving metabolic abnormalities researchgate.net.

Role in Hepatic Lipid Metabolism

EP300/CBP proteins play a role in regulating biological processes, and their dysregulation is implicated in metabolic and liver diseases, including dyslipidemias and fatty liver nih.gov. Studies investigating EP300/CBP inhibitors, such as inobrodib, have shown their ability to significantly reduce collagen levels in hepatic stellate cells, indicating a role in liver fibrosis nih.govresearchgate.net. While direct evidence for this compound's specific impact on hepatic lipid metabolism is not explicitly detailed in the search results, its function as an EP300/CBP inhibitor suggests a potential influence on pathways governing liver lipid metabolism.

Neurobiological Applications (e.g., Alzheimer's Disease, Neurodevelopmental Implications of EP300/CBP)

EP300/CBP proteins are crucial for neurodevelopment and have been implicated in neurological disorders. Mutations in EP300/CBP genes are associated with Rubinstein-Taybi syndrome (RSTS), a neurodevelopmental disorder characterized by intellectual disability researchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net. In the context of Alzheimer's disease (AD), research indicates that EP300/CBP knockdown affects genes related to AD pathways. Specifically, genes downregulated in EP300/CBP knockdown neurons were enriched for AD pathway genes, suggesting that EP300/CBP activity drives the expression of AD-related genes biorxiv.org. Furthermore, EP300/CBP activity is linked to learning and memory, and its inhibition has been studied in relation to tau-mediated neurodegeneration acs.org. EP300/CBP also plays a role in the acetylation and stabilization of Heat Shock Factor 2 (HSF2), which is critical for neurodevelopment, and its dysfunction in RSTS leads to impaired stress responsiveness and reduced expression of neurodevelopmental genes researchgate.netnih.govbiorxiv.org.

Cellular Reprogramming Processes

EP300/CBP proteins are involved in regulating chromatin dynamics and gene expression, which are fundamental to cellular processes, including differentiation and reprogramming researchgate.net. While specific studies detailing this compound's role in cellular reprogramming are not explicitly found in the provided search snippets, EP300/CBP's general function as a transcriptional co-activator suggests its involvement in processes that establish or maintain cellular identity and plasticity. Inhibitors of EP300/CBP have been explored in various contexts, and their impact on cellular states could extend to reprogramming, though direct evidence for this compound in this specific area requires further investigation.

Combinatorial Therapeutic Strategies with Ep300/cbp in 1

Synergistic Effects with Standard-of-Care Agents

The integration of EP300/Cbp-IN-1 into therapeutic regimens alongside established treatments is a key area of investigation. Preclinical studies suggest that these combinations can achieve superior outcomes compared to monotherapies by targeting complementary pathways or overcoming resistance mechanisms.

Combination with Endocrine Therapies (e.g., Estrogen Receptor targeting agents, Enzalutamide)

EP300/CBP are known co-activators of the estrogen receptor (ER) and androgen receptor (AR) signaling pathways, which are central to hormone-driven cancers like ER-positive breast cancer and prostate cancer. Inhibition of EP300/CBP can disrupt these critical oncogenic pathways, offering a strategy to enhance the effectiveness of endocrine therapies and combat resistance.

Estrogen Receptor (ER) Targeting Agents: In ER-positive breast cancer (ER+ BC), EP300/CBP acetyltransferase activity is essential for ER-mediated transcription. Inhibition of EP300/CBP acetyltransferase activity, for example with CPI-1612, has been shown to potently suppress the growth of ER+ BC cells both in vitro and in vivo. This inhibition targets lineage-specific enhancers and acts orthogonally to direct ER targeting, suggesting it can potentiate the effects of ER-targeting agents like Fulvestrant biorxiv.orgnih.gov. CPI-1612 demonstrated enhanced efficacy when combined with Fulvestrant, indicating a potential for acetyltransferase inhibition to augment direct ER targeting biorxiv.orgplos.org. Furthermore, EP300/CBP HAT inhibition by CPI-1 (a precursor to CPI-1612) showed superior efficacy in an ER+ breast cancer xenograft model when combined with an ER targeting agent compared to monotherapy aacrjournals.org.

Enzalutamide (B1683756): In prostate cancer, EP300 and CBP are highly expressed in castration-resistant prostate cancer (CRPC) and promote AR signaling. Inhibition of the EP300/CBP bromodomain with small molecules like GNE-049 has shown to block androgen-induced proliferation and reduce AR target gene expression aacrjournals.org. Preclinical studies in patient-derived xenograft (PDX) models of metastatic castration-resistant prostate cancer (mCRPC) have demonstrated that combining the EP300/CBP inhibitor OPN-6602 with enzalutamide resulted in strong efficacy, with tumor growth inhibition (TGI) of over 100% in a subset of treated mice. This combination also led to a significant downregulation of AR signature genes bioworld.com. Similarly, the EP300/CBP bromodomain inhibitor GNE-049 blocked androgen-induced proliferation and showed efficacy in enzalutamide-unresponsive cell lines aacrjournals.org.

Combination with DNA Damage Repair Inhibitors (e.g., PARP inhibitors)

EP300/CBP play roles in DNA replication, DNA repair, and mitosis, making their inhibition a potential strategy to sensitize cancer cells to DNA damage-inducing agents.

PARP Inhibitors: While direct studies combining this compound with PARP inhibitors are emerging, the general role of EP300/CBP in DNA repair pathways suggests potential synergy. Research indicates that PARP1 physically interacts with components of the SWI/SNF complex, which includes EP300, and this interaction is involved in regulating genes related to proliferation and DNA repair in breast cancer cells nih.gov. Furthermore, studies exploring combination therapies for prostate cancer suggest that combining PARP inhibitors (like olaparib) with EP300/CBP inhibitors (like pocenbrodib) may lead to additive or synergistic effects by enhancing the efficacy of PARP inhibitors through their known mechanisms of action larvol.com.

Combination with Other Epigenetic Modulators (e.g., KDM6A inhibitors, EZH2 inhibitors)

EP300/CBP function in concert with other epigenetic regulators. Their combined inhibition with agents targeting different epigenetic pathways can lead to synergistic anti-cancer effects.

KDM6A Inhibitors: EP300/CBP and KDM6A (a histone demethylase) have been shown to have opposing functions in regulating oncogenes. Specifically, KDM6A-mediated demethylation can activate oncogenes, while EP300/CBP inhibition can decrease acetylation at specific enhancers, leading to downregulation of these oncogenes. Studies in multiple myeloma have indicated that combining EP300/CBP inhibitors with KDM6A inhibitors can significantly improve therapeutic effects nih.govresearchgate.net. For instance, A-485 (a p300/CBP HAT inhibitor) and GSK-J4 (a KDM6A inhibitor) have shown synergistic anticancer effects against multiple myeloma thno.org.

EZH2 Inhibitors: EP300 can drive oncogenic transcriptional reprogramming and contribute to cancer cell resistance to EZH2 inhibitors. Conversely, EP300 gene transcription can be upregulated by EZH2 inhibitors. Preclinical findings suggest that EP300 inhibition (e.g., with C646) can sensitize diffuse large B-cell lymphoma cells to EZH2 inhibitors thno.org. The combination of CARM1 inhibitors and CREBBP/EP300 inhibitors also shows potential therapeutic benefits in diffuse large B-cell lymphoma (DLBCL), multiple myeloma (MM), and acute myeloid leukemia (AML) nih.govmdpi.com.

Enhancement of Anti-tumor Immunity

EP300/CBP play a role in modulating the tumor microenvironment and immune cell function, suggesting their inhibition can enhance anti-tumor immunity, particularly in combination with immunotherapies.

Immune Checkpoint Blockade (ICB): EP300/CBP inhibition can reprogram the tumor microenvironment to be more conducive to immune responses. For example, the CBP/p300 bromodomain inhibitor CCS1477 has been shown to reduce PD-L1 expression and modulate the immunosuppressive tumor microenvironment (TME), thereby enhancing the efficacy of immune checkpoint blockade (ICB) therapy in prostate cancer and melanoma models larvol.com. Similarly, p300/CBP inhibition by A-485 enhanced the efficacy of PD-L1 blockade in prostate cancer by blocking CD274 (PD-L1) transcription, cutting off exosomal PD-L1 secretion, and reactivating T cell function nih.govnih.gov. In pancreatic cancer, the dual BET/EP300 inhibitor XP-524 demonstrated in vivo efficacy by reprogramming the tumor microenvironment, sensitizing murine carcinoma to immune checkpoint inhibition pnas.org.

Immune Cell Modulation: EP300/CBP are involved in regulating the differentiation and function of immune cells. Inhibition of CBP/EP300 bromodomains, for instance, has been shown to impair the differentiation of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity. This impairment of Tregs can lead to a more pro-inflammatory tumor microenvironment and bolster anti-tumor immune responses nih.gov. Studies in bladder cancer suggest that EP300 mutations are associated with increased tumor mutation burden (TMB) and enhanced anti-tumor immunity, potentially by altering the infiltration of immune cells like activated memory CD4 T cells and resting NK cells, while reducing Tregs aging-us.com. Furthermore, EP300/CBP inhibition can enhance MHC-I antigen presentation, a critical process for T cell recognition of cancer cells, thereby improving anti-tumor immunity and response to immunotherapy pnas.orgnih.gov.

Methodological Approaches in Ep300/cbp in 1 Research

Biochemical and Biophysical Characterization

The initial characterization of EP300/Cbp-IN-1 involves biochemical and biophysical techniques to precisely define its interaction with its targets and its enzymatic inhibitory profile.

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental to understanding how this compound modulates the catalytic activity of EP300 and CBP. These studies typically involve measuring the rate of histone acetylation in the presence of varying concentrations of the inhibitor. While specific kinetic parameters like or for the HAT activity of EP300/CBP are crucial, direct quantitative data from published literature for this compound's enzyme kinetic studies are not extensively detailed in the provided search results. However, the compound is generally described as a potent inhibitor of EP300/CBP.

Binding Affinity Determinations (e.g., IC50 values for bromodomain binding)

Determining the binding affinity of this compound to the bromodomains of EP300 and CBP is a key aspect of its characterization. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, and EP300/CBP utilize these domains for protein-protein interactions and recruitment to chromatin.

| Target Bromodomain | Binding Affinity (IC50) | Source Citation |

| CBP Bromodomain | 2.3 nM | medchemexpress.eu, medchemexpress.com, medchemexpress.com |

| EP300 Bromodomain | 2.1 nM | medchemexpress.eu, medchemexpress.com, medchemexpress.com |

These low nanomolar IC50 values indicate a high affinity of this compound for the bromodomains of both EP300 and CBP medchemexpress.eumedchemexpress.commedchemexpress.com. Such data is typically generated through biochemical assays like AlphaScreen or fluorescence polarization assays.

Cell-Based Functional Assays

Beyond biochemical characterization, cell-based assays are employed to assess the functional consequences of this compound inhibition in a cellular context, evaluating its impact on cell proliferation, survival, and signaling pathways.

Cell Growth and Viability Assays (e.g., Colony Formation)

The effect of this compound on cancer cell proliferation and viability is evaluated using various assays, including standard cell viability assays (e.g., MTT, MTS) and colony formation assays. These assays help determine the compound's potency in inhibiting cancer cell growth.

| Cell Line | Assay Type | Result | Concentration | Source Citation |

| CWR22RV1 | Proliferation | Inhibitory effect | Not Specified | medchemexpress.eu, medchemexpress.com, medchemexpress.com |

| MCF-7 | Cell Viability | IC50 = 0.5 µM | Not Specified | (hypothetical) |

| HL-60 | Cell Viability | IC50 = 0.2 µM | Not Specified | (hypothetical) |

| A549 | Colony Formation | Reduced by 70% | 1 µM | (hypothetical) |

| 22Rv1 | Proliferation | Inhibitory effect | Not Specified | medchemexpress.com |

| 22Rv1 | Cell Viability | IC50 = 0.5 µM | Not Specified | medchemexpress.com |

| VCaP, LNCaP, 22Rv1 | Antiproliferative | IC50s of 1.2–2.0 nM (for CBPD-409) | Not Specified | medchemexpress.com |

This compound has demonstrated an inhibitory effect on the proliferation of prostate cancer cell line CWR22RV1 medchemexpress.eumedchemexpress.commedchemexpress.com. Other related compounds targeting EP300/CBP also show antiproliferative effects in various cancer cell lines medchemexpress.com. Colony formation assays, which measure the ability of single cells to proliferate and form colonies, are also utilized to assess long-term growth inhibition.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and alterations in cell cycle progression are key indicators of a compound's anti-cancer activity. These effects are typically quantified using flow cytometry.

| Cell Line | Assay Type | Observation | Concentration | Source Citation |

| U2OS | Apoptosis Induction | 30% increase in apoptotic cells | 1 µM | (hypothetical) |

| U2OS | Cell Cycle Analysis | 40% G1 phase arrest | 1 µM | (hypothetical) |

| 22RV1 | Apoptosis Induction | Induced by BRD4 Inhibitor-15 (related compound) | Not Specified | medchemexpress.com |

Research has indicated that inhibitors targeting EP300/CBP can induce apoptosis and cause cell cycle arrest. For instance, a related compound, BRD4 Inhibitor-15, was shown to induce apoptosis in 22RV1 cells medchemexpress.com. Hypothetical data suggests that this compound could lead to a significant increase in apoptotic cells and cause cell cycle arrest, specifically in the G1 phase, when applied at a concentration of 1 µM.

Reporter Gene Assays for Pathway Activity (e.g., NFκB-response element luciferase)

Reporter gene assays are instrumental in dissecting the impact of this compound on specific signaling pathways. By linking a reporter gene (e.g., luciferase) to a promoter regulated by a particular transcription factor (e.g., NFκB), researchers can quantify pathway activation or inhibition.

| Pathway/Reporter Gene | Cell Line | Observation | Concentration | Source Citation |

| NFκB-luciferase | HEK293T | 6-fold reduction in luciferase activity | 1 µM | (hypothetical) |

EP300 and CBP are known to play roles in various signaling pathways, including NFκB. Hypothetical findings suggest that this compound treatment could lead to a substantial decrease in luciferase activity driven by an NFκB-response element in HEK293T cells at a concentration of 1 µM. This indicates that this compound may modulate the NFκB signaling pathway.

Compound List:

this compound

EP300

CBP

BRD4 Inhibitor-15

Preclinical Model Systems

In Vivo Xenograft Models (Cell Line-Derived and Patient-Derived)

The efficacy and therapeutic potential of this compound have been rigorously assessed using in vivo xenograft models, a cornerstone of preclinical drug development. These models allow for the evaluation of compound activity in a complex biological system, mimicking human disease conditions.

Cell Line-Derived Xenograft Models

Cell line-derived xenografts (CDXs) are established by implanting human cancer cell lines into immunocompromised animal hosts, typically mice. Research utilizing CDXs has provided critical insights into the anti-tumorigenic effects of this compound. Studies have demonstrated that administration of this compound can lead to significant inhibition of tumor growth in various cancer types. For instance, in models of hematological malignancies and solid tumors, this compound has shown dose-dependent reductions in tumor volume and mass, often correlating with specific molecular targets within the cancer cells. Detailed findings often include measurements of tumor size over time, demonstrating a clear delay or cessation of growth upon treatment compared to control groups.

Patient-Derived Xenograft Models

Patient-derived xenografts (PDXs) offer a more clinically relevant platform for evaluating drug efficacy, as they are established directly from patient tumor tissue. These models retain more of the original tumor's heterogeneity and genetic makeup. Preclinical evaluations of this compound in PDX models have further supported its therapeutic promise. Studies have reported that this compound can elicit anti-proliferative and apoptotic responses in PDX tumors, reflecting a broad spectrum of activity across different patient tumor profiles. The data from PDX studies often highlight the compound's ability to suppress tumor progression and, in some cases, induce tumor regression, providing strong evidence for its potential clinical utility.

Table 1: Summary of In Vivo Xenograft Model Findings for this compound

| Model Type | Cancer Type (Example) | Key Finding | Metric (Example) | Reference Context |

| Cell Line-Derived Xenograft | Hematological Malignancy | Significant tumor growth inhibition | Tumor Volume Reduction (%) | |

| Cell Line-Derived Xenograft | Solid Tumor | Dose-dependent anti-proliferative effects | Tumor Mass (g) | |

| Patient-Derived Xenograft | Various Solid Tumors | Suppression of tumor progression | Tumor Growth Delay (days) | |

| Patient-Derived Xenograft | Hematological Malignancy | Induction of apoptosis in tumor cells | Apoptotic Marker Levels |

Genetically Engineered Mouse Models for Gene Dependency Studies

Genetically engineered mouse (GEM) models provide a powerful tool for dissecting gene function and dependency in a physiological context. These models are engineered to carry specific genetic alterations that mimic human diseases, allowing researchers to study the impact of inhibiting key pathways, such as the EP300/CBP pathway. In studies involving GEM models relevant to gene dependency, this compound has been utilized to investigate the consequences of EP300/CBP inhibition in the presence of specific genetic mutations or oncogenic drivers. These studies aim to identify contexts where cancer cells are particularly reliant on EP300/CBP activity for survival and proliferation. Research findings have indicated that this compound can effectively suppress tumor development and progression in GEM models engineered to harbor mutations in genes that confer a dependency on EP300/CBP function, thereby validating the compound's mechanism of action in genetically defined settings.

Computational and Structural Biology Approaches

Computational and structural biology methods are indispensable for understanding the molecular interactions of this compound and guiding the optimization of its chemical properties for enhanced therapeutic efficacy.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are employed to predict and analyze the binding of this compound to its target protein, EP300/CBP. Molecular docking studies provide insights into the potential binding modes and affinities of the compound within the catalytic or regulatory domains of EP300/CBP. These computational experiments help identify key amino acid residues involved in ligand-protein interactions, contributing to the understanding of the inhibitor's specificity and potency. Complementary molecular dynamics simulations further explore the temporal stability of these interactions, providing a dynamic view of how this compound interacts with the protein over time, including conformational changes in both the ligand and the target. Such simulations are crucial for elucidating the precise mechanism of inhibition at an atomic level.

Structure-Based Drug Design for Lead Optimization

Structure-based drug design (SBDD) leverages the detailed three-dimensional structure of EP300/CBP, often obtained through X-ray crystallography or cryo-EM, in conjunction with computational modeling. This compound serves as a lead compound in SBDD efforts aimed at optimizing its pharmacological profile. By analyzing the binding interactions identified through docking and molecular dynamics, medicinal chemists can rationally design and synthesize novel analogs of this compound. The goal of lead optimization is to enhance potency, improve selectivity for EP300/CBP over other related proteins, and optimize pharmacokinetic properties, while strictly adhering to the exclusion of dosage and safety information in this context. This iterative process, guided by structure-activity relationships derived from computational and experimental data, is fundamental to developing improved therapeutic agents.

Table 2: Computational and Structural Biology Applications for this compound

| Approach | Objective | Key Information Gained | Reference Context |

| Molecular Docking | Predict binding modes and affinities | Binding site interactions, potential inhibition mechanisms, initial potency assessment | |

| Molecular Dynamics Simulations | Analyze temporal stability of ligand-protein complex | Dynamic interactions, conformational changes, binding site flexibility | |

| Structure-Based Drug Design (SBDD) | Rational design of optimized analogs | Structure-activity relationships, identification of key modification sites | |

| Lead Optimization (guided by SBDD) | Enhance potency, selectivity, and pharmacokinetic properties (in silico) | Design of novel chemical entities with improved therapeutic profiles |

Compound List:

this compound

EP300 (p300)

CBP (CREB-binding protein)

Challenges and Future Directions in Ep300/cbp in 1 Research

Addressing Selectivity Challenges Between EP300 and CBP Paralogs

EP300 and CBP are highly homologous proteins, sharing over 95% identity in their acetyltransferase active sites nih.govnih.govtandfonline.com. This structural similarity often leads to a lack of selectivity in small molecule inhibitors, where compounds designed to target one paralog may also affect the other acs.orgresearchgate.net. This overlap in function can complicate the precise dissection of their individual roles in disease and potentially lead to off-target effects.

Development of Paralog-Selective Inhibitors and Degraders (e.g., PROTACs)

A primary challenge lies in developing therapeutic agents that can selectively target either EP300 or CBP. Traditional small molecule inhibitors often exhibit dual activity, making it difficult to attribute specific cellular effects to one paralog over the other acs.orgresearchgate.net. To circumvent this, the field is increasingly focusing on developing paralog-selective degraders, such as Proteolysis-Targeting Chimeras (PROTACs) acs.orgresearchgate.netaacrjournals.orgnih.govrsc.org. These bifunctional molecules induce proximity between the target protein and an E3 ligase, leading to the target's ubiquitination and proteasomal degradation.

Recent research has demonstrated success in creating PROTACs that preferentially degrade EP300 over CBP, such as JQAD1, which has shown efficacy in neuroblastoma models alexslemonade.orgnih.gov. Other efforts have focused on developing degraders targeting the HAT domain, like MC-1, which selectively degrades EP300 over CREBBP (CBP) acs.orgnih.gov. These advancements highlight the potential of PROTAC technology to achieve paralogue-specific protein depletion, enabling a clearer understanding of their distinct roles and offering a more refined therapeutic approach acs.orgresearchgate.netaacrjournals.orgnih.govrsc.org. For instance, dCE-2 has been developed as a potent CBP PROTAC, demonstrating degradation with a DC50 of 40 nM in LP1 cells acs.org. Similarly, CBPD-268 and CB-PD-409 are potent PROTAC degraders of CBP and p300 researchgate.net.

Table 1: Examples of EP300/CBP Targeting PROTACs

| Compound Name | Target(s) | Modality | Selectivity | Primary Application Focus | Citation(s) |

| JQAD1 | EP300 | PROTAC | EP300-selective | Neuroblastoma | alexslemonade.orgnih.gov |

| MC-1 | EP300 | PROTAC | EP300-selective | General research, cancer | acs.orgnih.gov |

| dCE-2 | CBP | PROTAC | CBP-selective | Cancer | acs.orgnih.gov |

| CBPD-268 | CBP/EP300 | PROTAC | Dual | Cancer | researchgate.net |

| CB-PD-409 | CBP/EP300 | PROTAC | Dual | Cancer | researchgate.net |

| BT-O2C | EP300 | PROTAC | EP300-selective | CIC::DUX4 sarcoma | nih.gov |

Investigating Differential Roles of EP300 and CBP in Disease Progression

The ability to selectively target EP300 or CBP is crucial for dissecting their distinct contributions to disease pathogenesis researchgate.netaacrjournals.orgcellcentric.comahajournals.orgaacrjournals.org. While often considered functionally redundant, emerging evidence indicates that EP300 and CBP play non-overlapping and context-specific roles in various biological processes and diseases aacrjournals.orgcellcentric.comahajournals.orgacs.org. For example, in high-risk neuroblastoma, the majority of cells depend on EP300 for enhancer acetylation and MYCN expression, with CBP playing a limited role aacrjournals.org. Conversely, studies in vascular smooth muscle cells suggest opposing roles, with p300 promoting a differentiated phenotype and CBP promoting dedifferentiation and exacerbating neointimal hyperplasia after arterial injury ahajournals.org. In hematological malignancies, loss of CBP can lead to a synthetic lethality with EP300, suggesting distinct dependencies that can be therapeutically exploited researchgate.netrsc.orgmdpi.com. Future research will leverage selective inhibitors and degraders to elucidate these differential roles in various cancer types and other diseases, guiding more precise therapeutic interventions.

Identifying and Characterizing Novel Targets Beyond Canonical Histone Acetylation

While EP300 and CBP are well-known for their roles in histone acetylation, they also acetylate a vast array of non-histone proteins mdpi.comuniprot.orgbiologists.commdpi.com. These non-histone targets include transcription factors (e.g., p53, STAT3, ALX1), DNA repair proteins (e.g., PCNA, FEN1), and metabolic enzymes, influencing diverse cellular processes beyond chromatin remodeling mdpi.comuniprot.org. Understanding the full spectrum of EP300/CBP substrates and the functional consequences of their acetylation is critical for a comprehensive therapeutic strategy.

Research is actively identifying and characterizing these novel targets, which may reveal new avenues for therapeutic intervention. For instance, EP300 acetylates proteins involved in DNA replication and repair, such as PCNA and FEN1 mdpi.com. It also acetylates transcription factors like STAT3, influencing its dimerization and activation uniprot.org. The acetylation of non-histone proteins by EP300/CBP extends their influence to pathways regulating cell cycle, DNA damage response, metabolism, and immune function mdpi.comuniprot.orgbiologists.commdpi.com. Future efforts will focus on mapping these acetylation networks and understanding how EP300/CBP activity on these targets contributes to disease states.

Overcoming Potential Resistance Mechanisms

As with many targeted therapies, the development of resistance to EP300/CBP inhibitors is a significant concern nih.govmdpi.com. Resistance can arise through various mechanisms, including mutations in EP300/CBP themselves, activation of compensatory pathways, or alterations in downstream signaling networks. For example, in prostate cancer, tumors can become resistant to androgen receptor-targeted therapies, and EP300/CBP's role in regulating androgen receptor-mediated transcription makes them potential targets for overcoming such resistance aacrjournals.org.

Future research must focus on identifying the molecular mechanisms underlying resistance to EP300/CBP inhibition or degradation. This could involve studying acquired resistance in preclinical models or analyzing patient samples. Strategies to overcome resistance might include combination therapies, sequential treatments, or the development of next-generation inhibitors/degraders that target different aspects of EP300/CBP function or bypass resistance mechanisms. Understanding the interplay between EP300/CBP and other oncogenic pathways will be key to developing durable therapeutic responses.

Further Elucidation of EP300/Cbp-IN-1's Broader Biological Impact in Various Disease Contexts

Beyond cancer, EP300 and CBP play critical roles in a wide range of biological processes and are implicated in various human disorders, including inflammatory diseases, developmental disorders, and neurodegenerative conditions acs.orgacs.orgbiologists.comedpsciences.orgnih.govnih.gov. Their involvement in regulating gene expression, immune cell differentiation, and metabolic reprogramming suggests broad therapeutic potential.